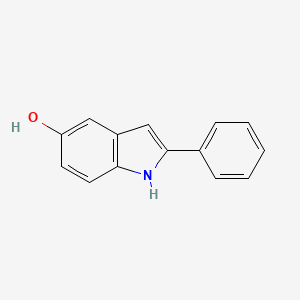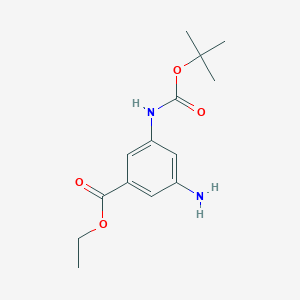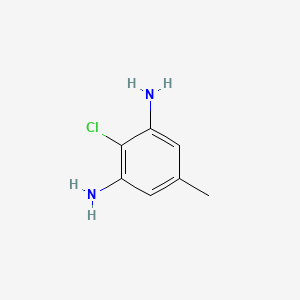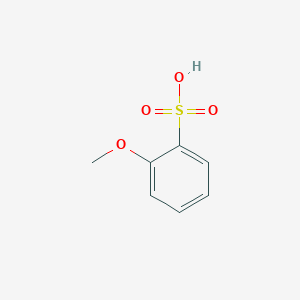
3-Bromo-5-ethylbenzoic acid
Vue d'ensemble
Description
3-Bromo-5-ethylbenzoic acid is a chemical compound with the molecular formula C9H9BrO2 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-ethylbenzoic acid consists of a benzene ring substituted with a bromo group at the 3rd position and an ethyl group at the 5th position . The carboxylic acid functional group is attached to the benzene ring .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
3-Bromo-5-ethylbenzoic acid and related compounds have been explored in various catalytic and chemical processes. For instance, Jablonkai and Keglevich (2015) described the use of halobenzoic acids in catalyst-free P-C coupling reactions under microwave irradiation, highlighting the potential of these compounds in organic synthesis and catalysis (Jablonkai & Keglevich, 2015).
Synthesis of Lanthanide Complexes
Research by Ye et al. (2010) on lanthanide complexes with 4-ethylbenzoic acid demonstrated the structural and luminescent properties of these complexes. Their work suggests potential applications in materials science and coordination chemistry (Ye et al., 2010).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with derivatives of halobenzoic acids, showing promising properties for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Development of Novel Heterocycles
Zheng et al. (2019) explored the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from related benzoic acids, demonstrating potential applications in the development of novel heterocyclic compounds (Zheng et al., 2019).
Antimicrobial Agents
Kumari et al. (2019) reported the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates derived from 5-bromobenzoic acids, highlighting potential applications in the development of new antimicrobial agents (Kumari et al., 2019).
Pharmaceutical Applications
Pokhodylo and Obushak (2019) synthesized new compounds from halobenzoic acids with potential applications in pharmaceutical research (Pokhodylo & Obushak, 2019).
Safety and Hazards
3-Bromo-5-ethylbenzoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Mécanisme D'action
Action Environment
The action, efficacy, and stability of 3-Bromo-5-ethylbenzoic acid can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.
Propriétés
IUPAC Name |
3-bromo-5-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPNWQMAUVIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3261228.png)


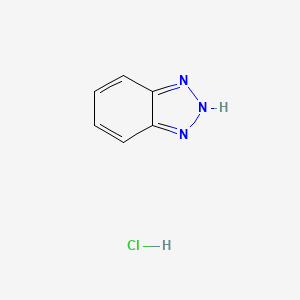

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)

